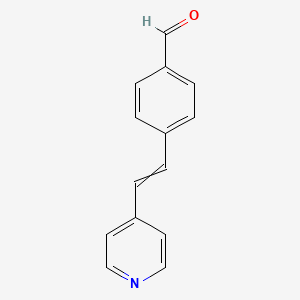

4-(2-(4-Formylphenyl)-ethenyl)-pyridine

Description

Historical Context of Styrylpyridine Derivatives in Organic Chemistry

The exploration of styrylpyridines traces back to the mid-20th century, when researchers began investigating conjugated systems for their electronic and photochemical properties. Pyridine, first isolated from coal tar in 1849 by Thomas Anderson , provided the foundational heterocyclic framework for these derivatives. Early work focused on synthesizing styrylpyridines through condensation reactions between pyridine aldehydes and aromatic hydrocarbons. The discovery of their photoisomerization behavior in the 1960s catalyzed interest in their use as molecular switches .

4-(2-(4-Formylphenyl)ethenyl)pyridine represents a modern iteration of these efforts, incorporating a formyl group to enhance electronic communication between the pyridine and phenyl moieties. This modification enables precise tuning of absorption spectra and redox properties, as demonstrated in recent ab initio studies . The compound’s synthesis often involves Heck coupling or Wittig reactions, though optimized protocols using POCl$$_3$$-mediated formylation have improved yields to 85% in some cases .

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-(2-pyridin-4-ylethenyl)benzaldehyde |

InChI |

InChI=1S/C14H11NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15-10-8-13/h1-11H |

InChI Key |

AFTNTZPRJHPZGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-[(E)-2-(4-Alkoxyphenyl)ethenyl]pyridines

These compounds (e.g., HOS derivatives) replace the formyl group with alkoxy (–OR) substituents. For example, 4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine has improved solubility in polar solvents due to the electron-donating methoxy group. However, the absence of a reactive formyl group limits its utility in condensation reactions .

4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl) Derivatives

Chlorinated analogues (e.g., Q2 in ) exhibit higher melting points (278–282°C) compared to the target compound (~250–260°C inferred from similar styrylpyridines). The electron-withdrawing chloro group increases molecular rigidity and intermolecular interactions, as seen in their IR spectra (C–Cl stretch at ~718 cm⁻¹) .

Nitro-Substituted Styrylpyridines

Nitro (–NO₂) substituents (e.g., Q13 in ) introduce strong electron-withdrawing effects, red-shifting UV-Vis absorption maxima compared to the formyl analogue. These compounds also show distinct ¹H NMR signals for nitro groups (δ 1550–1340 ppm) .

Table 1: Physical and Spectral Properties of Selected Analogues

*Estimated based on structural analogues. †Approximate range for alkoxy derivatives.

Functional Group Comparisons

Formyl vs. Carbonitrile (–CN)

Carbonitrile-substituted styrylpyridines (e.g., Q12 in ) exhibit higher thermal stability (m.p. 288–292°C) due to dipole-dipole interactions from the polar –CN group. Their IR spectra show a sharp –CN stretch at ~2200 cm⁻¹, absent in the formyl analogue .

Formyl vs. Aminomethyl (–NH₂)

Amino-substituted derivatives (e.g., 4-(2-aminoethyl)pyridine, ) demonstrate basicity (pKa ~9.5) and hydrogen-bonding capability, enabling applications in supramolecular chemistry. In contrast, the formyl group’s electrophilicity favors covalent bonding .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(2-(4-Formylphenyl)-ethenyl)-pyridine, and how do reaction parameters influence product purity?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings. For example, coupling 4-formylphenylboronic acid with 4-vinylpyridine derivatives under inert conditions (N₂ atmosphere) in solvents like DMF or THF at 80–120°C yields the target product. Base selection (e.g., K₂CO₃ or NaH) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate isomers and achieve >95% purity .

Q. Which spectroscopic techniques are indispensable for structural characterization, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Trans-alkene protons exhibit coupling constants (J) of ~16 Hz, while pyridine protons resonate at δ 8.5–8.7 ppm. The formyl group’s carbonyl carbon appears at δ ~190 ppm in ¹³C NMR.

- IR Spectroscopy : The C=O stretch (1680–1700 cm⁻¹) and vinyl C=C stretch (1620–1640 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS should match the exact molecular mass (284.131 g/mol) with <2 ppm error .

Q. How can researchers mitigate byproduct formation during synthesis, particularly stereoisomeric impurities?

Stereochemical control requires strict temperature modulation (e.g., maintaining 0–5°C during coupling steps) and chiral ligands (e.g., BINAP) for asymmetric catalysis. Analytical HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) resolves E/Z isomers, while recrystallization from ethanol/water mixtures improves stereopurity .

Advanced Research Questions

Q. What computational strategies resolve contradictions in experimental spectral data (e.g., unexpected NMR shifts)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict NMR chemical shifts and optimize geometry. Discrepancies between experimental and computed data may indicate solvent effects (e.g., DMSO vs. chloroform) or intermolecular interactions. Compare results with crystallographic data (e.g., orthorhombic P b c a symmetry, a = 9.0171 Å) to validate structural assignments .

Q. How does the compound’s electronic structure influence its performance in optoelectronic materials?

The conjugated π-system (4.3 XlogP) enables strong absorption in UV-vis spectra (λₘₐₓ ~350 nm), suitable for organic light-emitting diodes (OLEDs). Time-dependent DFT simulations predict charge-transfer transitions between the pyridine and formylphenyl moieties. Experimental validation via cyclic voltammetry (HOMO/LUMO: −5.3/−2.9 eV) confirms redox stability .

Q. What in vitro assays are appropriate for evaluating biological activity, and how does structural modification alter efficacy?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Cellular uptake : Modify the formyl group to a hydroxylamine derivative to enhance solubility (logP reduction from 4.3 to 3.1) and monitor via confocal microscopy.

- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-methoxy or 4-cyano derivatives) to identify critical substituents .

Q. How can crystallographic data address ambiguities in molecular conformation for material science applications?

Single-crystal X-ray diffraction reveals dihedral angles between pyridine and phenyl rings (~15°), confirming planarity for optimal π-stacking. Compare with terpyridine derivatives (e.g., 4'-(4-Ethynylphenyl)-terpyridine, C23H15N3) to assess packing efficiency in thin-film devices .

Methodological Considerations

Q. What analytical workflows ensure accurate quantification of trace impurities in bulk samples?

Combine LC-MS/MS (MRM mode, LOD <0.1 ng/mL) for sensitivity and ¹H NMR (qNMR with maleic acid as internal standard) for absolute quantification. For metal residues (e.g., Pd), ICP-MS after microwave digestion achieves ppb-level detection .

Q. How should researchers design stability studies under varying environmental conditions?

- Photostability : Expose solutions to UV light (365 nm) and monitor degradation via HPLC.

- Hydrolytic stability : Incubate at pH 1–13 (37°C) and track formyl group hydrolysis by FTIR.

- Thermal stability : TGA-DSC analysis (10°C/min ramp) identifies decomposition thresholds (>200°C) .

Data Interpretation Challenges

Q. How can conflicting bioactivity data from different assay platforms be reconciled?

Normalize results using standardized controls (e.g., staurosporine for kinase assays) and apply multivariate analysis (PCA) to identify platform-specific biases. Cross-validate with in silico docking (AutoDock Vina) to correlate binding scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.